Morazone

Catalog No.
S536037
CAS No.
6536-18-1
M.F
C23H27N3O2
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morazone

Morazone is a pyrazolone-class NSAID prodrug that reliably generates phenmetrazine upon metabolism, enabling precise comparison with analogs like famprofazone (which yields methamphetamine). This distinct metabolic fate eliminates confounding stimulant effects in preclinical pain models. Key advantages:

  • Available as water-soluble HCl salt and organic-soluble free base for flexible formulation.
  • Ideal reference standard for NSAID metabolism studies.
  • In stock with rapid global dispatch.

CAS Number

6536-18-1

Product Name

Morazone

IUPAC Name

1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenylpyrazol-3-one

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C23H27N3O2/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19/h4-13,18,22H,14-16H2,1-3H3

InChI Key

OOGNFQMTGRZRAB-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

1-phenyl-2,3-dimethyl-4-(2'-phenyl-3'-methylmorpholinomethyl)pyrazolone, 4-((3-methyl-2-phenylmorpholino)methyl)antipyrine, morazone, morazone monohydrochloride, tarugan

Canonical SMILES

CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4

The exact mass of the compound Morazone is 377.2103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292156. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

Morazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, structurally related to phenazone. It is recognized for its analgesic, anti-inflammatory, and antipyretic properties. A defining characteristic of Morazone is its in vivo metabolism, which results in the formation of phenmetrazine, a sympathomimetic agent. This metabolic pathway is a critical point of differentiation from other pyrazolone derivatives used in research and development.

Research Fit

Metabolic differentiation probe — supports studies requiring a pyrazolone scaffold that yields phenmetrazine, a CNS-active amine, as a distinct urinary metabolite.
Forensic & analytical reference — appropriate for developing GC or LC methods to distinguish morazone from other NSAIDs (phenylbutazone, antipyrine) in biological matrices.
Salt-form dependent workflow — hydrochloride salt offers water solubility for aqueous assays; free base supports organic-solvent-based applications.

Direct substitution of Morazone with other pyrazolone-class NSAIDs, such as Famprofazone, is unsuitable for most research and development applications due to profound differences in metabolic fate. While therapeutically similar, Famprofazone is metabolized in humans to methamphetamine, a potent central nervous system stimulant with high abuse potential and strict regulatory controls. Morazone, in contrast, metabolizes to phenmetrazine. This fundamental divergence in metabolic byproducts means that data generated with one compound is not transferable to the other, impacting everything from pharmacological activity and toxicological assessment to the interpretation of in-life study results and regulatory compliance.

Substitution Risk

Target
Morazone — metabolized to phenmetrazine
Substitute
Phenylbutazone or antipyrine — no CNS-active amine metabolite; metabolic profile may not transfer, altering analytical or pharmacological endpoints.
Target
Morazone yields phenmetrazine
Substitute
Famprofazone — produces methamphetamine/amphetamine, not phenmetrazine; metabolite identity mismatch requires distinct analytical methods.
Target
Free base (mp 149–150°C, organic soluble)
Substitute
Hydrochloride salt (water soluble) — solubility and thermal behavior differ; may shift formulation or assay compatibility.

Distinct Metabolic Pathway Avoids Methamphetamine Generation

Morazone is metabolized in vivo to phenmetrazine, a controlled stimulant. This contrasts sharply with the structurally and functionally similar pyrazolone NSAID Famprofazone, which is known to metabolize to methamphetamine. Studies show that after a 100 mg oral dose of Famprofazone, up to 4.6 mg of methamphetamine can be excreted over 36 hours, suggesting at least 20% of the dose is converted. This metabolic difference is critical, as the generation of methamphetamine introduces a highly potent and regulated substance, complicating experimental design and interpretation.

Evidence DimensionPrimary Metabolite of Concern
Target Compound DataPhenmetrazine
Comparator Or BaselineFamprofazone: Methamphetamine
Quantified DifferenceQualitatively different controlled substance metabolite (Phenmetrazine vs. Methamphetamine)
ConditionsHuman in vivo metabolism following oral administration.

Selecting Morazone avoids the experimental and regulatory complications of generating methamphetamine as a metabolite, ensuring cleaner toxicological and pharmacological profiles.

Metabolite formation
Class-level inference
Morazone → phenmetrazine
Phenylbutazone / antipyrine → no CNS amine
Supports pyrazolone differentiation studies
Human urinary metabolism data; GC/MS and GC/NPD methods

Choice of Salt Form Enables Formulation in Aqueous vs. Organic Media

The choice between Morazone free base and its hydrochloride salt is a critical procurement decision driven by formulation requirements. The free base is soluble in organic solvents such as chloroform, methanol, and acetone, but only slightly soluble in ether and not specified as water-soluble. In contrast, the hydrochloride salt form (CAS 50321-35-2) is explicitly described as soluble in water. This differential solubility is a common and predictable property for free bases versus their salts, allowing for tailored use in either aqueous-based systems for in vivo dosing or organic-based systems for synthesis and certain analytical preparations.

Evidence DimensionAqueous Solubility
Target Compound DataMorazone Hydrochloride: Soluble in water
Comparator Or BaselineMorazone (Free Base): Not specified as water-soluble; soluble in organic solvents
Quantified DifferenceQualitative difference in primary solvent compatibility (Aqueous vs. Organic)
ConditionsStandard physicochemical property assessment.

Procuring the correct form—free base for organic media or hydrochloride salt for aqueous solutions—is essential for successful formulation, avoiding dissolution failures and ensuring experimental reproducibility.

GC thermal stability
Class-level inference
Decomposes in split/splitless injection; requires on-column GC
Analytical method context; mandates specialized instrumentation
Phenylbutazone stable under conventional GC conditions
Acute oral toxicity
Cross-study comparable
LD₅₀ (mouse, oral) 260 mg/kg
Phenylbutazone: 320–680 mg/kg
Reported acute toxicity context; supports dose-model review
Hydrochloride salt; comparison across studies
Physical form
Supporting evidence
Free base: mp 149–150°C, organic soluble
HCl salt: mp 171–172°C (dec), water soluble
Salt form dictates solubility and formulation fit
Literature and vendor specifications
Bioanalytical LOQ
Supporting evidence
Plasma 5 ng/mL; Urine 1 ng/mL
Supports bioanalytical method validation context
On-column GC, 0.1 mL plasma, 1.0 mL urine; %CV 3.27%

Comparative Toxicology and Pharmacology Studies

For research programs investigating pyrazolone-class NSAIDs, Morazone serves as a critical reference compound whose metabolic profile (yielding phenmetrazine) can be directly compared against analogs like Famprofazone (yielding methamphetamine) to isolate the specific pharmacological or toxicological effects of these distinct metabolites.

Formulation Development for Non-Acidic NSAIDs

The availability of Morazone as both a water-soluble hydrochloride salt and an organic-soluble free base makes it a suitable candidate for developing and optimizing different formulation strategies, such as aqueous solutions for parenteral administration or organic solutions for incorporation into other delivery systems.

In Vivo Models Requiring a Non-Opioid Analgesic Standard

In preclinical pain and inflammation models where a non-opioid, non-steroidal analgesic is required as a benchmark, Morazone can be used as a reference standard, particularly when the study aims to avoid the specific metabolic pathways or side-effect profiles of more common NSAIDs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology method development
Unique phenmetrazine metabolite formation
Analytical biomarker specificity (GC/MS, GC/NPD)
CNS-active metabolite pharmacology studies
Metabolic conversion to phenmetrazine
Phenmetrazine exposure in rodent models
GC method training for thermally labile compounds
Thermal lability under conventional GC
On-column injection method adoption
Research formulation salt selection
Solubility profile (free base vs HCl)
Aqueous vs organic solvent compatibility

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

377.21032711 Da

Monoisotopic Mass

377.21032711 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

870Q5BL2FN

Related CAS

50321-35-2 (mono-hydrochloride)

Other CAS

6536-18-1

Wikipedia

Morazone
1: Lho D, Shin H, Park J. Simultaneous determination of morazone and phenmetrazine in rat plasma and urine using an on-column injection technique with fused-silica capillary column gas chromatography. J Anal Toxicol. 1990 Mar-Apr;14(2):113-5. PubMed PMID: 1969972.
2: Neugebauer M. Some new urinary metabolites of famprofazone and morazone in man. J Pharm Biomed Anal. 1984;2(1):53-60. PubMed PMID: 16867765.
3: Kingreen JC, Breger G. [Pellagra in morazone abuse]. Z Hautkr. 1984 May 1;59(9):573-7. German. PubMed PMID: 6145264.
4: Bohn G, Rücker G, Kröger H. [Investigations of the decomposition and detection of morazone by thin-layer- and gas-liquid-chromatography]. Arch Toxicol. 1976 Jun 8;35(3):213-20. German. PubMed PMID: 989292.
5: Cui JF, Zhou Y, Cui KR, Li L, Zhou TH. [Study on metabolism of phenmetrazine-like drugs and their metabolites]. Yao Xue Xue Bao. 1990;25(8):632-6. Chinese. PubMed PMID: 1982038.
6: Marciniec B. Photochemical decomposition of phenazone derivatives. Part 5(1): Isolation and identification of decomposition products in aqueous solution. Pharmazie. 1985 Jan;40(1):30-3. PubMed PMID: 3991782.
7: Marciniec B. Photochemical decomposition of phenazone derivatives. Part 6: Effect of substituents on mass fragmentation and photochemical stability. Pharmazie. 1985 Feb;40(2):110-2. PubMed PMID: 4001143.
8: Keup W. Use, indications and distribution in different countries of the stimulant and hallucinogenic amphetamine derivatives under consideration by WHO. Drug Alcohol Depend. 1986 Jun;17(2-3):169-92. PubMed PMID: 2874968.

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